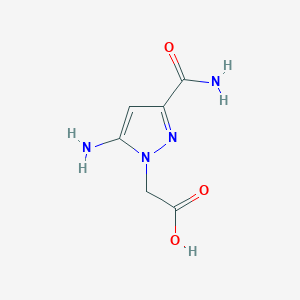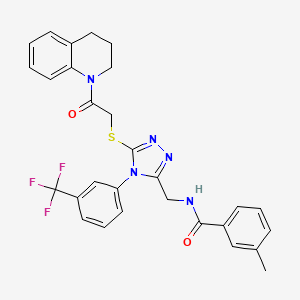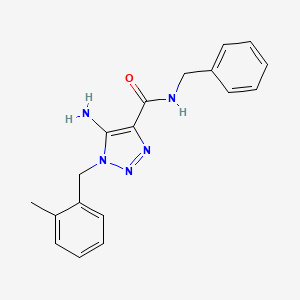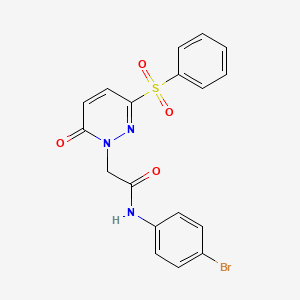![molecular formula C25H25ClN4O2 B2711441 N-(5-chloro-2-methylphenyl)-N'-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]ethanediamide CAS No. 904277-72-1](/img/structure/B2711441.png)
N-(5-chloro-2-methylphenyl)-N'-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]ethanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-chloro-2-methylphenyl)-N'-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]ethanediamide is a useful research compound. Its molecular formula is C25H25ClN4O2 and its molecular weight is 448.95. The purity is usually 95%.
BenchChem offers high-quality N-(5-chloro-2-methylphenyl)-N'-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]ethanediamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-chloro-2-methylphenyl)-N'-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]ethanediamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Chemical Synthesis and Derivative Studies
The chemical structure N-(5-chloro-2-methylphenyl)-N'-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]ethanediamide relates closely to various pyridine and isoquinoline derivatives explored for their chemical synthesis processes and potential applications. For instance, Al-Issa (2012) delved into the synthesis of pyridine and fused pyridine derivatives, demonstrating the versatility of pyridine carbonitriles in forming a wide range of heterocyclic compounds, which could be foundational in understanding the reactions and potential applications of the specified chemical compound (S. A. Al-Issa, 2012). Additionally, Kandinska, Kozekov, and Palamareva (2006) studied the synthesis of tetrahydroisoquinolinones, providing insights into the manipulation of isoquinoline structures for potential pharmacological uses (M. Kandinska et al., 2006).
Pharmacological Potential Exploration
Research on derivatives closely related to N-(5-chloro-2-methylphenyl)-N'-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]ethanediamide has hinted at their pharmacological potential. For example, Pinna et al. (1995) synthesized and evaluated diastereomeric forms of a closely related tetrahydroisoquinoline compound, exploring its κ binding affinity and suggesting potential pharmacological applications (G. Pinna et al., 1995). Such studies underscore the importance of structural modifications in enhancing biological activity and targeting specific receptors.
Material Science and Photophysical Properties
The exploration of iridium complexes with related structural frameworks highlights the potential application of N-(5-chloro-2-methylphenyl)-N'-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]ethanediamide in material science, particularly in the development of organic light-emitting diodes (OLEDs). Tsuboyama et al. (2003) studied the phosphorescence of cyclometalated iridium(III) complexes, demonstrating their utility in achieving high-efficiency and pure-red emission in OLEDs (A. Tsuboyama et al., 2003). Such research indicates the broad applicability of compounds with similar structural motifs in advancing photophysical and material science research.
Antioxidant and Antimicrobial Activities
Further research into compounds structurally akin to N-(5-chloro-2-methylphenyl)-N'-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]ethanediamide could unveil their potential in medicinal chemistry, particularly in antioxidant and antimicrobial applications. Murugavel et al. (2017) synthesized novel chloroquinoline derivatives, conducting studies on their antioxidant activities and CT-DNA binding, which revealed promising antimicrobial and antioxidant properties (S. Murugavel et al., 2017). This suggests that the chemical compound could also hold significant promise in the development of new therapeutics.
特性
IUPAC Name |
N'-(5-chloro-2-methylphenyl)-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-pyridin-3-ylethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25ClN4O2/c1-17-8-9-21(26)13-22(17)29-25(32)24(31)28-15-23(19-7-4-11-27-14-19)30-12-10-18-5-2-3-6-20(18)16-30/h2-9,11,13-14,23H,10,12,15-16H2,1H3,(H,28,31)(H,29,32) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADASMPNJZFUVBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCC(C2=CN=CC=C2)N3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methylphenyl)-N'-[2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![7-Methyl-1,7-diazaspiro[3.5]nonane](/img/structure/B2711363.png)
![2-Cyclopropyl-N-[2-fluoro-3-(trifluoromethyl)phenyl]-6-methylpyrimidine-4-carboxamide](/img/structure/B2711364.png)
![N-(Cyanomethyl)-6-phenyl-1-(pyridin-3-ylmethyl)pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2711365.png)





![N-{3-cyano-4-[(4-methoxyphenyl)sulfanyl]phenyl}-2,6-difluorobenzenecarboxamide](/img/structure/B2711377.png)
![Ethyl 3-(2-((2-(benzyl(methyl)amino)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate](/img/structure/B2711378.png)
![ethyl 2-[[4-[cyclohexyl(methyl)sulfamoyl]benzoyl]amino]-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2711380.png)